Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine
Description
Properties
IUPAC Name |
N-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-7-5-8(15-4-3-10-2)14-9(13-7)11-6-12-14/h5-6,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBYKDNMQVWYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine can be achieved through several synthetic routes. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolopyrimidine core can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of viral RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The ethylamine-oxy substituent distinguishes the target compound from common analogs, which typically feature aryl or substituted aryl groups (e.g., chlorophenyl, trifluoromethylphenyl) attached via an amine bond. Key comparisons include:
Aromatic vs. Aliphatic Substituents
- Compound 25 (): Features a 4-nitrophenyl group, contributing to high rigidity and a melting point >200°C. The nitro group enhances electron-withdrawing effects but may reduce metabolic stability .
- DSM74 (): Contains a 4-trifluoromethylphenyl group (MW 307.28), offering hydrophobicity and resistance to oxidative metabolism. Its bulky substituent may limit solubility compared to the target compound .
- The ether linkage reduces basicity compared to amine-linked analogs like Compound 93 (), which has a methylaminoethyl group .
Thermal Stability
- Melting points for triazolopyrimidines vary with substituents: Compound 23 (): 214°C (4-trifluoromethoxyphenyl group) .
- The target compound’s melting point is expected to be lower than aryl-substituted analogs due to reduced crystallinity from the flexible ethylamine-oxy chain.
Anti-Malarial Activity
Data Table: Key Parameters of Selected Triazolopyrimidines
Biological Activity
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H13N5O
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
This structure includes a triazole moiety linked to a pyrimidine ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Several studies have reported that triazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown potency against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Triazole-containing compounds are known to possess antimicrobial activity. Their mechanism often involves disrupting the synthesis of nucleic acids in pathogens.
- CNS Effects : Some derivatives have been investigated for their effects on the central nervous system (CNS), potentially acting as anticonvulsants or anxiolytics.
Antitumor Activity
A study by demonstrated that triazolo-pyrimidine derivatives exhibited significant cytotoxic effects against human tumor cell lines. The compound's mechanism involved the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 ± 3 | HeLa |
| Control (Doxorubicin) | 0.5 ± 0.1 | HeLa |
Antimicrobial Activity
Research published in highlighted the antimicrobial efficacy of similar triazole compounds against Gram-positive and Gram-negative bacteria. The study noted that modifications in the side chains significantly influenced the antimicrobial potency.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacteria |
|---|---|---|
| This compound | 32 µg/mL | E. coli |
| Control (Amoxicillin) | 8 µg/mL | E. coli |
CNS Activity
A case study explored the anticonvulsant properties of a related compound in animal models. The results indicated a significant reduction in seizure frequency compared to control groups treated with standard anticonvulsants.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the Triazole Ring : Modifications at different positions on the triazole ring can enhance or diminish activity.
- Alkyl Chain Length : The length and branching of the alkyl chain attached to the amine can affect solubility and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors to form the triazolopyrimidine core, followed by functionalization of the 7-position with the methyloxyethylamine group. Key steps include:
- Core formation : Use cyclization agents like TMDP (trimethylenediamine) in ethanol/water (1:1 v/v) to enhance regioselectivity and reduce side products .
- Amine coupling : Optimize solvent systems (e.g., ethanol at 60°C) and stoichiometric ratios to improve yields. For example, coupling with methyl[2-(oxy)ethyl]amine derivatives under reflux conditions achieved yields up to 53% in analogous compounds .
- Purity control : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) effectively isolates the target compound from byproducts .
Q. Table 1: Representative Synthetic Yields for Analogous Compounds
| Compound ID | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 93 | 53 | Ethanol, 60°C, 3 hours | |
| 97 | 40 | Ethyl acetate/light petroleum | |
| 99 | 12 | Methanol reflux, TLC monitoring |
Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- 1H/13C NMR : Critical for confirming regiochemistry. For example, the 5-methyl group in triazolopyrimidines typically resonates at δ 2.51 ppm (singlet), while the oxyethylamine chain shows peaks at δ 3.73 ppm (CH2) and δ 2.51–2.80 ppm (NH) .
- HRMS : Validates molecular weight (e.g., [M + H]+ at m/z 290.2 for analogous compounds) .
- X-ray crystallography : Resolves ambiguities in substituent positioning, particularly for chiral or sterically hindered derivatives .
Advanced Research Questions
Q. How does this compound inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), and what structural features enhance selectivity over human isoforms?
Methodological Answer:
- Mechanistic insight : The compound binds to the ubiquinone site of PfDHODH, disrupting pyrimidine biosynthesis. The 5-methyl group and oxyethylamine side chain improve hydrophobic interactions with PfDHODH’s flexible loop region, as shown in docking studies .
- Selectivity : Substituents like trifluoromethyl or chlorophenyl at the 3-position reduce off-target effects. For example, DSM74 (a CF3-substituted analog) showed >100-fold selectivity for PfDHODH over human DHODH .
Q. Table 2: Key Structural Modifications and Biological Activity
| Modification Site | Functional Group | IC50 (PfDHODH, nM) | Selectivity (vs. Human DHODH) | Reference |
|---|---|---|---|---|
| 5-Position | Methyl | 15 | 50-fold | |
| 7-Position | Oxyethylamine | 8 | 120-fold | |
| 3-Position | CF3 | 4 | >100-fold |
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anticancer vs. antimalarial activity) for this compound derivatives?
Methodological Answer:
- Assay standardization : Use isogenic cell lines (e.g., PfNF54 for malaria vs. MCF-7 for cancer) to minimize model-dependent variability .
- Target profiling : Employ kinome-wide screening to identify off-target interactions. For example, trifluoromethyl-substituted analogs showed dual inhibition of PfDHODH and human EGFR kinases, explaining divergent activity .
- Meta-analysis : Compare pharmacokinetic parameters (e.g., brain penetration for neuroactive derivatives vs. hepatic metabolism for antimalarials) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- Rodent models : Assess bioavailability (e.g., 40–60% oral absorption in rats) and tissue distribution. The oxyethylamine side chain enhances blood-brain barrier penetration, making murine neuropharmacology models relevant .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function biomarkers (creatinine) during 28-day repeated-dose studies. Structural analogs with methyl groups showed lower hepatotoxicity compared to halogenated derivatives .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
Methodological Answer:
- pH stability : The compound degrades rapidly under acidic conditions (pH < 3) due to protonation of the triazole nitrogen. Buffered solutions (pH 7.4) maintain >90% stability over 72 hours .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate oxidation. Use argon-purged ethanol for long-term storage .
Q. What computational strategies predict binding affinities and metabolic pathways for novel derivatives?
Methodological Answer:
- Docking simulations : Software like AutoDock Vina models interactions with PfDHODH (PDB: 3O8A). The oxyethylamine chain’s hydrogen-bonding with Ser536 correlates with IC50 values .
- ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5) and CYP450 metabolism. Methyl-substituted derivatives show lower CYP3A4 inhibition, reducing drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
